molecular formula C12H15NO3 B13505893 Ethyl 8-aminochromane-3-carboxylate

Ethyl 8-aminochromane-3-carboxylate

Cat. No.: B13505893
M. Wt: 221.25 g/mol
InChI Key: ZRVJJXGKURZSBP-UHFFFAOYSA-N
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Description

Ethyl 8-aminochromane-3-carboxylate is a heterocyclic compound that belongs to the chromane family Chromanes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-aminochromane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of ethyl cyanoacetate with salicylaldehyde, followed by cyclization to form the chromane ring . The reaction is often catalyzed by bases such as piperidine or sodium ethoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-aminochromane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 8-aminochromane-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 8-aminochromane-3-carboxylate stands out due to its unique combination of the chromane ring with amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-6-8-4-3-5-10(13)11(8)16-7-9/h3-5,9H,2,6-7,13H2,1H3

InChI Key

ZRVJJXGKURZSBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C(=CC=C2)N)OC1

Origin of Product

United States

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